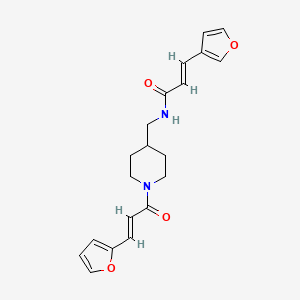

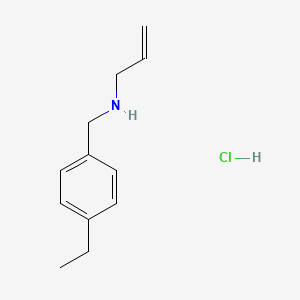

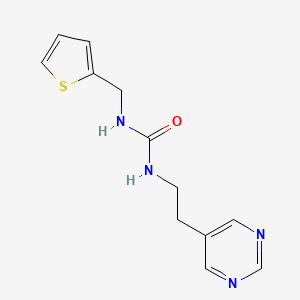

![molecular formula C18H16N2OS2 B2819891 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-27-8](/img/structure/B2819891.png)

3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” belongs to the class of functionalized quinazolines and their fused derivatives . These compounds are promising as biologically active compounds or their precursors . They exhibit properties such as anticancer, antiviral, antifungal, and antibacterial .

Synthesis Analysis

The synthesis of such compounds is often based on intramolecular electrophilic heterocyclization of alkenyl-substituted heterocycles . This method of synthesis is efficient and controllable, allowing for the fusion of a thiazole or thiazine ring to a pyrimidine scaffold . The compound was synthesized in a high yield (92%) from 2-amino-4-(trifluoromethyl)benzoic acid and 2-methylprop-2-en-1-yl isothiocyanate in the presence of triethylamine .Molecular Structure Analysis

The molecule possesses several nucleophilic centers capable of being attacked by electrophiles, in particular, the exocyclic C=C double bond of the 3-alkenyl substituent and exocyclic oxygen and sulfur atoms . This allows for two directions of intramolecular electrophilic cyclization .Chemical Reactions Analysis

The compound reacted with halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride in a regioselective manner . This resulted in a variety of products, including linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides, 2-methyl-5-oxo-2-[(trihalo-λ4-chalcogenyl)methyl]-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium halides, and 2-{[dichloro(4-methoxyphenyl)-λ4-tellanyl]methyl}-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one .科学的研究の応用

- Quinazoline derivatives, including thiazoloquinazolinones, have been investigated for their anticancer properties. The compound’s unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further study in cancer therapy .

- Fluorinated compounds play a crucial role in drug design due to their prevalence in existing medications. Investigating the impact of the trifluoromethyl substituent on the regioselectivity of reactions involving this compound is essential .

- Intramolecular electrophilic cyclization is a powerful method for constructing fused heterocyclic systems. Researchers can explore the regioselectivity of cyclization reactions involving 3-alkenyl-2-sulfanylidenequinazolin-4-one derivatives, including this compound .

Anticancer Activity

Fluorine-Containing Heterocycles

Electrophilic Cyclization Studies

将来の方向性

The study of electrophilic cyclization of 3-alkenyl-2-sulfanylidenequinazolin-4-one derivatives by the action of halogen-containing electrophiles and the effect of a trifluoromethyl substituent on the regioselectivity of the reaction is an important problem . This suggests that future research could focus on exploring these aspects further.

作用機序

Target of Action

The primary target of the compound 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is the Epidermal Growth Factor Receptors (EGFRs) . EGFRs are a group of receptor tyrosine kinases that play crucial roles in cellular processes such as cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with EGFRs, leading to the dimerization of these receptors upon ligand binding . This dimerization initiates downstream signaling cascades and activates the intracellular kinase domain . The activation of autophosphorylation through the kinase domain results in processes like metastasis, cell proliferation, and angiogenesis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which has downstream effects on various cellular processes. The activation of EGFRs leads to the autophosphorylation of the kinase domain, triggering a cascade of biochemical reactions that promote cell proliferation, survival, and migration .

Result of Action

The compound exhibits promising anti-cancer activity against ovary and prostate carcinoma cell lines (OVCAR-3 and PC-3) . It induces apoptosis and results in cell cycle arrest at G1 and G2/M transition phases .

特性

IUPAC Name |

3-(benzylsulfanylmethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c21-17-15-8-4-5-9-16(15)19-18-20(17)14(12-23-18)11-22-10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTBFUJKBYAYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

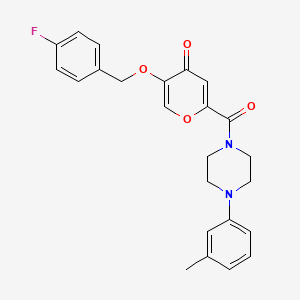

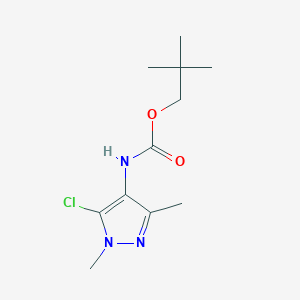

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)

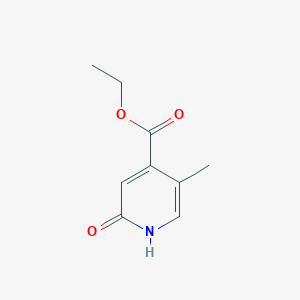

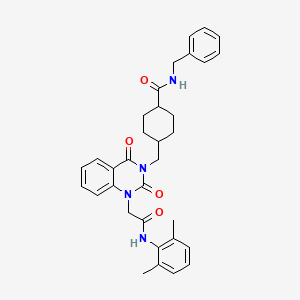

![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)

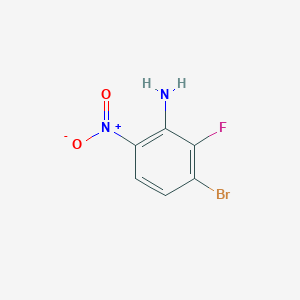

![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)

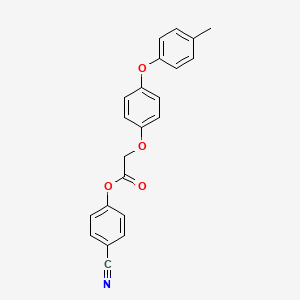

![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)